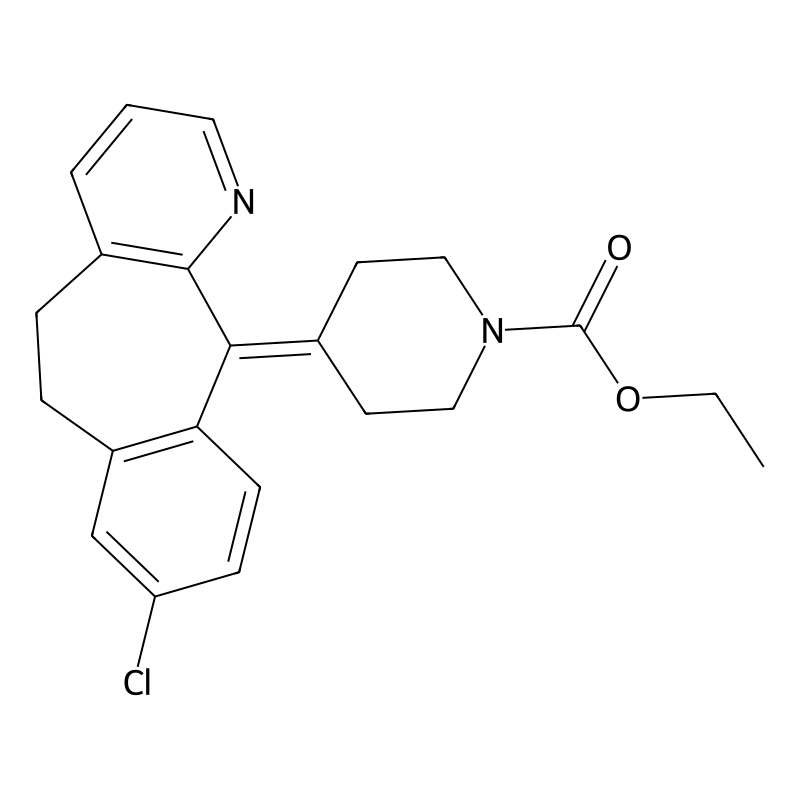

Loratadine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmaceutical Applications of Loratadine–Oxalic Acid Cocrystals

Scientific Field: Pharmaceutical Materials Science and Engineering

Summary of Application: Loratadine is an antihistamine drug commonly used to relieve allergy symptoms.

Methods of Application: The researchers synthesized two Loratadine multi-component crystalline phases with oxalic acid, i.e., a 1:1 Lor-Oxa conjugate acid-base (CAB) cocrystal (Lor-Oxa CAB) and a 2:1 Lor-Oxa cocrystal monohydrate (Lor-Oxa hydrate).

Results or Outcomes: Both cocrystals exhibited enhanced solubility and intrinsic dissolution rate (IDR) compared to Loratadine and adequate physical stability.

Anti-Inflammatory Activities of Loratadine

Scientific Field: Integrative Biotechnology

Summary of Application: Loratadine is an anti-histamine routinely used for treating allergies.

Methods of Application: The researchers conducted a series of in vitro and in vivo experiments using a murine macrophage cell line and an acute gastritis mouse model.

Results or Outcomes: Loratadine was found to dramatically reduce the expression of pro-inflammatory genes, including MMP1, MMP3, and MMP9, and inhibit AP-1 transcriptional activation. In addition, Loratadine was able to reduce gastric bleeding in acute gastritis-induced mice.

Loratadine in Dermatology

Scientific Field: Dermatology

Summary of Application: Loratadine is often used in dermatology for the treatment of urticaria (hives), a common skin condition that causes itchy, red welts to form on the skin.

Methods of Application: Loratadine is administered orally, usually once per day.

Results or Outcomes: Loratadine has been shown to be effective in relieving the itchiness and redness associated with urticaria.

Loratadine as an Anticancer Agent

Scientific Field: Oncology

Summary of Application: Recent research has suggested that Loratadine may have potential as an anticancer agent.

Methods of Application: In laboratory studies, Loratadine was applied to cultures of cancer cells.

Results or Outcomes: The studies found that Loratadine was able to inhibit the growth of the cancer cells.

Orodispersible Film Incorporating Nanoparticulate Loratadine

Scientific Field: Pharmaceutical Technology

Summary of Application: An orodispersible film incorporating nanoparticulate Loratadine was prepared to enhance the oral bioavailability of this poorly water-soluble drug.

Methods of Application: Nanoparticulate Loratadine was formulated using the antisolvent precipitation method and optimized by a single-factor design based on the particle size and polydispersity index. The optimal formulation was spray-dried and characterized by powder X-ray diffraction and differential scanning calorimetry.

Results or Outcomes: The nanoparticulate Loratadine-loaded orodispersible film exhibited a 6.5-fold higher dissolution rate than the pure Loratadine-loaded film and a similar dissolution rate compared to the commercialized orodispersible tablet, Loratadine SPM.

Theoretical Investigation of Loratadine Reactivity

Scientific Field: Computational Chemistry

Summary of Application: A theoretical investigation was conducted to understand the fundamental reactive properties of Loratadine, a commonly prescribed antihistamine.

Methods of Application: The study used computational methods to investigate the reactive properties of Loratadine.

Results or Outcomes: The study provided insights into the reactive properties of Loratadine, which could be useful for understanding its behavior in various contexts.

Loratadine is a second-generation antihistamine primarily used to alleviate symptoms associated with allergic rhinitis and chronic urticaria. It operates by selectively antagonizing peripheral histamine H1 receptors, thereby reducing the physiological effects of histamine, such as sneezing, itching, and runny nose. Loratadine is notable for its minimal sedative effects compared to first-generation antihistamines, making it suitable for daytime use without impairing cognitive function .

Loratadine acts as a selective peripheral H₁-histamine receptor antagonist. Histamine, released by immune cells during an allergic reaction, binds to H₁ receptors, triggering allergy symptoms like runny nose, itchy eyes, and sneezing. Loratadine competitively binds to these receptors, preventing histamine from exerting its effects.

Unlike some first-generation antihistamines, loratadine's bulky structure hinders its penetration into the CNS, minimizing drowsiness as a side effect.

Loratadine is generally well-tolerated with a low incidence of side effects. Common minor side effects include headache, fatigue, and dry mouth. In rare cases, more severe reactions like seizures or allergic reactions can occur.

- Toxicity: The oral median lethal dose (LD₅₀) in rats is >1000 mg/kg, indicating low acute toxicity.

- Flammability: Loratadine is not considered a flammable substance.

- Reactivity: Loratadine is stable under normal storage conditions.

Loratadine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes CYP3A4 and CYP2D6. The primary metabolic product is descarboethoxyloratadine, which exhibits significantly higher pharmacological activity—approximately four times more potent than loratadine itself . This conversion involves hydroxylation and subsequent glucuronidation, facilitating its excretion through urine and feces .

As a selective inverse agonist of peripheral histamine H1 receptors, loratadine effectively reduces vascular permeability, smooth muscle tone, and nociceptive receptor activation. Its anti-inflammatory properties are attributed to the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and modulation of cytokine release. These mechanisms contribute to its efficacy in treating allergic reactions and inflammatory conditions .

The synthesis of loratadine typically involves multiple steps:

- Formation of the Tricyclic Core: Starting from appropriate precursors, the tricyclic structure is synthesized through cyclization reactions.

- Introduction of Functional Groups: Key functional groups are introduced to enhance solubility and receptor binding.

- Final Modifications: The compound undergoes purification and formulation into various dosage forms such as tablets or syrups.

The synthesis can be optimized for yield and purity through various organic chemistry techniques, including chromatography and crystallization .

Loratadine's interactions with other substances are significant due to its metabolism by cytochrome P450 enzymes. Notable interactions include:

- CYP3A4 Inhibitors: Drugs like ketoconazole or erythromycin can increase plasma levels of loratadine, leading to potential toxicity.

- CYP2D6 Inhibitors: Medications that inhibit this enzyme may similarly elevate loratadine concentrations.

- Other Antihistamines: Caution is advised when combining with other antihistamines due to the risk of additive sedative effects or increased side effects .

Loratadine shares structural similarities with several other antihistamines. Here is a comparison highlighting its uniqueness:

| Compound | Class | Sedative Effect | Metabolism | Duration of Action |

|---|---|---|---|---|

| Loratadine | Second-generation | Minimal | Hepatic (CYP3A4) | 24 hours |

| Cetirizine | Second-generation | Mild | Hepatic (CYP3A4) | 24 hours |

| Fexofenadine | Second-generation | Minimal | Hepatic (CYP3A4) | 12 hours |

| Desloratadine | Active metabolite | Minimal | Hepatic (CYP3A4) | 27 hours |

| Diphenhydramine | First-generation | Significant | Hepatic | 4-6 hours |

Loratadine's unique profile lies in its rapid onset of action combined with minimal sedation, making it particularly advantageous for patients needing relief from allergy symptoms without drowsiness .

Route via 2-Cyano-3-methylpyridine

The synthesis of loratadine via 2-cyano-3-methylpyridine represents one of the most industrially viable routes for large-scale production [1] [2] [3]. This pathway begins with 2-cyano-3-methylpyridine as the starting material and proceeds through a carefully orchestrated sequence of reactions including the Ritter reaction, condensation with meta-chlorobenzyl chloride, phosphorus oxychloride deprotection, Grignard reaction, cyclization, and final ethyl chloroformate substitution [3].

The process involves several key steps: first, the 2-cyano-3-methylpyridine undergoes a Ritter reaction to introduce an amide functionality, followed by alkylation with meta-chlorobenzyl chloride under basic conditions [1]. The resulting intermediate is then subjected to deprotection using phosphorus oxychloride, followed by a Grignard reaction to form the carbon-carbon bond necessary for the tricyclic framework [3]. The cyclization step constructs the characteristic benzo [4] [5]cyclohepta[1,2-b]pyridine core structure, and the final ethyl chloroformate substitution yields the target compound loratadine [1].

This route demonstrates excellent yields ranging from 62.9% to 78.2% with high purity products of 98-99% after recrystallization [6]. The reaction conditions are relatively mild, typically conducted at temperatures between 60-75°C, making it suitable for industrial-scale production [7]. The process has been optimized to avoid the use of high-cost and high-toxicity strong acids, providing a more economical and environmentally friendly synthesis method for industrial manufacturing [3].

Route via 8-Chloro-5,6-dihydro-11H-benzo [4] [5]cyclohepta[1,2-b]pyridin-11-one

The synthetic route utilizing 8-chloro-5,6-dihydro-11H-benzo [4] [5]cyclohepta[1,2-b]pyridin-11-one as a key intermediate represents another significant industrial approach to loratadine synthesis [8] [9]. This tricyclic ketone intermediate, also known as "keto loratadine" or "loratadine impurity B," serves as a crucial building block in the construction of the final antihistamine compound [9] [10].

The synthesis involves a reductive coupling reaction between 8-chloro-5,6-dihydrobenzo [4] [5]cyclohepta[1,2-b]pyridin-11-one and ethyl 4-oxopiperidine-1-carboxylate through the action of low-valent titanium species [8]. This cross-reductive coupling approach offers several advantages including mild reaction conditions and high yields of approximately 90% [7]. The process can be conducted at room temperature, which significantly reduces energy costs and makes it attractive for industrial implementation [8].

The preparation of the tricyclic ketone intermediate itself can be achieved through various methods, including Friedel-Crafts acylation, superacid cyclization, or polyphosphoric acid-mediated cyclization [11]. The polyphosphoric acid route has shown particular promise, with conversion rates reaching 83.7-93.1% and product yields of 62.9-78.2% [6]. The reaction is typically carried out at elevated temperatures of 175-240°C for 5-14 hours, followed by recrystallization using mixed solvents of ethyl acetate, normal hexane, and petroleum ether [6].

Route via Ritter Reaction and Wittig Reaction

The combined Ritter and Wittig reaction pathway represents a sophisticated approach to loratadine synthesis that offers excellent stereochemical control [2] [12]. This route also begins with 2-cyano-3-methylpyridine but incorporates a Wittig reaction in the final cyclization step to ensure proper geometric configuration of the final product [2].

The synthesis proceeds through the standard Ritter reaction to introduce the amide group, followed by alkylation and hydrolysis steps [2]. The key innovation lies in the implementation of a Wittig cyclization reaction that constructs the tricyclic framework with precise stereochemical control [12]. The Wittig reaction involves the formation of a phosphorus ylide that subsequently reacts with a carbonyl compound to form the desired alkene product with controlled (E) or (Z) geometry [12].

While this route demonstrates excellent stereochemical control and can yield products with high purity, the overall yields are typically lower, ranging from 25-35% [2]. The complexity of the Wittig reaction requires precise control of reaction conditions, particularly regarding the electronic nature of the ylide and the presence or absence of lithium salts [12]. These factors make this route more suitable for laboratory research and development of new derivatives rather than large-scale industrial production [2].

Reaction Mechanisms

Ritter Reaction Mechanism

The Ritter reaction mechanism plays a fundamental role in loratadine synthesis, particularly in routes utilizing 2-cyano-3-methylpyridine as the starting material [1] [13]. The Ritter reaction is a chemical process that converts nitriles into N-alkyl amides using various electrophilic alkylating agents [13]. In the context of loratadine synthesis, this reaction is crucial for introducing the necessary amide functionality that will eventually become part of the piperidine carboxylate moiety.

The mechanism begins with the protonation of the nitrile group by a strong acid catalyst, typically sulfuric acid, which activates the nitrile toward nucleophilic attack [2]. The electrophilic alkylating agent then reacts with the activated nitrile to form a nitrilium ion intermediate. This intermediate undergoes nucleophilic attack by water to form an imidate, which subsequently rearranges and hydrolyzes to yield the desired N-alkyl amide product [13].

In optimized Ritter reaction conditions for loratadine synthesis, sulfuric acid serves as both the catalyst and the medium, improving reaction selectivity while reducing energy consumption and by-product formation [2]. The reaction typically occurs at moderate temperatures and demonstrates enhanced overall synthesis efficiency compared to earlier methods. Recent improvements to the Ritter reaction have focused on developing more environmentally friendly conditions while maintaining high yields and selectivity [2].

Cyclization Reaction Mechanism

The cyclization reaction mechanism is critical for forming the characteristic tricyclic structure of loratadine [11] [6]. This process typically involves the formation of the benzo [4] [5]cyclohepta[1,2-b]pyridine core through an intramolecular electrophilic aromatic substitution reaction [11]. The mechanism depends heavily on the specific cyclization conditions and catalysts employed.

In the polyphosphoric acid-mediated cyclization, the reaction proceeds through electrophilic activation of the carbonyl group or related functionality, followed by intramolecular attack on the aromatic ring [6]. The polyphosphoric acid serves both as a dehydrating agent and as a Lewis acid catalyst, facilitating the formation of the seven-membered ring through removal of water and stabilization of carbocationic intermediates [6].

The cyclization typically occurs at elevated temperatures (175-240°C) and requires careful control of reaction time (5-14 hours) to achieve optimal yields [6]. The mechanism involves the formation of a carbocation intermediate that undergoes intramolecular Friedel-Crafts-type cyclization to form the tricyclic structure. The high temperatures are necessary to overcome the activation energy barrier and promote the formation of the seven-membered ring, which is thermodynamically less favorable than five- or six-membered rings [11].

Von Braun Reaction Mechanism

The von Braun reaction mechanism, while not directly employed in the primary loratadine synthesis routes, represents an important transformation in organic chemistry that has potential applications in the modification of loratadine intermediates [14]. The von Braun reaction involves the cleavage of tertiary amines using cyanogen bromide to form organocyanamides [14].

The mechanism consists of two consecutive nucleophilic substitution reactions [14]. In the first step, the tertiary amine acts as a nucleophile and displaces the bromine atom from cyanogen bromide, forming a quaternary ammonium salt intermediate. This intermediate then undergoes a second nucleophilic substitution where the bromide ion acts as the leaving group, resulting in the formation of the cyanamide product and an alkyl bromide [14].

While cyanogen bromide was traditionally used as the reagent, modern synthetic chemists have largely replaced it with chloroethyl chloroformate due to safety considerations [14]. This modification maintains the same mechanistic pathway while providing a safer and more practical synthetic procedure. The von Braun reaction mechanism could potentially be applied to modify the piperidine portion of loratadine intermediates or in the synthesis of related antihistamine compounds [14].

Catalytic Systems for Loratadine Synthesis

The development of efficient catalytic systems for loratadine synthesis has been crucial for improving both the economic viability and environmental sustainability of industrial production processes [15] [16]. Various catalytic approaches have been employed, each offering distinct advantages and facing specific challenges in terms of selectivity, activity, and practical implementation.

Sulfuric acid represents one of the most widely employed catalysts in loratadine synthesis, particularly for the Ritter reaction step [2]. This strong acid catalyst provides high selectivity for amide formation and is readily available at industrial scale. The use of sulfuric acid has been optimized to improve reaction selectivity while reducing energy consumption and by-product formation [2]. However, the corrosive nature of sulfuric acid requires careful handling and specialized equipment, which can increase capital costs for industrial implementation.

Low-valent titanium catalytic systems have emerged as particularly attractive for reductive coupling reactions in loratadine synthesis [8]. These catalysts enable the coupling of 8-chloro-5,6-dihydrobenzo [4] [5]cyclohepta[1,2-b]pyridin-11-one with ethyl 4-oxopiperidine-1-carboxylate under mild conditions [8]. The titanium-mediated process can achieve yields of approximately 90% while operating at room temperature, making it highly energy-efficient [7]. The main limitation is the requirement for inert atmosphere conditions, which adds complexity to the industrial setup.

Polyphosphoric acid combined with phosphorus pentoxide has proven highly effective for cyclization reactions, achieving conversion rates of 83.7-93.1% [6]. This catalytic system facilitates the formation of the tricyclic core structure through a combination of Lewis acid activation and dehydrating capability. While requiring elevated temperatures (175-240°C), this system offers excellent reproducibility and scalability for industrial applications [6].

Recent advances have introduced novel peptide catalysts for asymmetric transformations in loratadine analog synthesis [16]. These catalysts demonstrate remarkable enantioselectivity (up to >99:1 enantiomeric ratio) and represent a significant step toward more sustainable and environmentally friendly synthetic approaches [16]. While still under development, these systems show promise for future applications in pharmaceutical synthesis where stereochemical control is paramount.

Process Optimization Strategies

Temperature and Reaction Time Effects

Temperature and reaction time optimization represents critical factors in achieving maximum efficiency and yield in loratadine synthesis [7] [17]. The relationship between these parameters is complex and varies significantly depending on the specific synthetic route employed. For most industrial processes, temperatures in the range of 60-75°C have been identified as optimal for the final coupling and substitution reactions [7].

Higher temperatures generally increase reaction rates by providing greater kinetic energy to overcome activation barriers, but excessive temperatures can lead to decreased selectivity and increased formation of unwanted side products [2]. In the polyphosphoric acid cyclization route, elevated temperatures of 175-240°C are necessary to achieve reasonable reaction rates, but careful control is required to prevent decomposition of temperature-sensitive intermediates [6].

Reaction time optimization involves balancing completion of the desired transformation against the accumulation of side products [17]. For the ethyl chloroformate substitution step, optimal reaction times of 1-2 hours at 70-75°C have been determined to provide maximum yields while minimizing by-product formation [7]. Longer reaction times can improve conversion but may also lead to increased impurity levels, particularly in reactions involving heat-sensitive intermediates.

Studies on crystallization dynamics have revealed that temperature control during workup and purification is equally important [17]. Quench-cooling temperatures affect the physical stability of amorphous loratadine forms, with lower quenching temperatures leading to increased crystallization tendencies [18]. This finding has important implications for optimizing purification processes and ensuring consistent product quality.

Solvent Systems Optimization

Solvent selection and optimization plays a crucial role in determining the success of loratadine synthesis, affecting not only reaction yields but also product purity, environmental impact, and economic considerations [19] [20]. The choice of solvent system must balance multiple factors including substrate solubility, reaction mechanism requirements, and downstream processing considerations.

Toluene has emerged as a preferred solvent for many steps in loratadine synthesis, particularly for the final ethyl chloroformate substitution reaction [7]. Its non-polar nature favors the coupling reaction while providing good solubility for both reactants and products. Tetrahydrofuran represents another important solvent choice, particularly for reactions involving organometallic reagents where coordinating solvents are beneficial [21].

For extraction and purification processes, supramolecular solvent-based microextraction techniques have been developed with optimized conditions including specific ratios of decanoic acid, tetrahydrofuran, and pH control [22] [23]. These systems achieve extraction recoveries greater than 92% with detection limits in the range of 0.3-0.4 ng/ml [23].

Biphasic solvent systems have proven particularly effective for certain synthetic steps, such as the cyanation of substituted benzyl halides [5] [21]. These systems typically employ water-immiscible organic solvents combined with aqueous phases containing appropriate reagents and phase-transfer catalysts [21]. The use of tetrabutylammonium halides as phase-transfer catalysts has been shown to significantly improve reaction efficiency in these biphasic systems [21].

The environmental impact of solvent selection has become increasingly important, leading to efforts to replace problematic solvents with more environmentally benign alternatives [24]. For example, the replacement of acetonitrile with ethyl acetate in purification processes has been developed to address both cost and environmental concerns while maintaining product quality [24].

Catalyst Concentration Effects

The optimization of catalyst concentrations represents a delicate balance between reaction efficiency, cost considerations, and environmental impact [25]. Studies have shown that catalyst concentrations in the range of 0.1-5.0% by weight typically provide optimal results for most steps in loratadine synthesis [25].

For sulfuric acid-catalyzed Ritter reactions, concentrations must be sufficient to achieve complete protonation of the nitrile substrate while avoiding excessive acid that could lead to side reactions or equipment corrosion [2]. Optimization studies have identified specific concentration ranges that maximize selectivity while minimizing waste generation and processing costs.

In titanium-catalyzed reductive coupling reactions, the catalyst concentration directly affects both the reaction rate and the formation of by-products [8]. Lower concentrations may result in incomplete conversion, while higher concentrations can lead to over-reduction or formation of metallic titanium precipitates that complicate product isolation.

Design of experiment methodologies have been employed to systematically optimize catalyst concentrations alongside other process parameters [25]. These studies have revealed significant interactions between catalyst concentration, temperature, and reaction time, emphasizing the importance of multivariate optimization approaches rather than simple univariate parameter adjustment.

The development of recyclable catalytic systems has become an important focus for industrial applications, where catalyst recovery and reuse can significantly impact process economics [16]. Novel approaches including supported catalysts and heterogeneous systems are being investigated to enable more sustainable production processes while maintaining high activity and selectivity.

Green Chemistry Approaches and Sustainable Synthesis

The implementation of green chemistry principles in loratadine synthesis has become increasingly important as pharmaceutical companies strive to reduce environmental impact while maintaining production efficiency and product quality [24] [26] [27]. These approaches focus on waste minimization, energy efficiency, safer reagents, and sustainable raw materials.

One significant advancement in sustainable loratadine synthesis involves the development of natural solid dispersion techniques using biodegradable polymers [26] [28]. These methods employ natural polymers such as sodium alginate, hyaluronic acid, and xyloglucan to enhance drug solubility and dissolution rates while avoiding synthetic additives [26]. The solvent evaporation method using these natural polymers has demonstrated excellent yields (up to 99%) with dramatically improved solubility characteristics [28].

Novel green approaches include the development of ultrasonic-assisted precipitation methods and confined liquid impinging jets techniques [29] [27]. The ultrasonic-assisted RESSAS (Rapid Expansion of Supercritical Solution into Aqueous Solution) hybrid method represents a particularly innovative approach that reduces particle size to enhance bioavailability while minimizing the use of organic solvents [27]. This method achieves particle size reduction from 320 nm to as low as 53 nm with significantly improved dissolution rates [29].

The replacement of hazardous solvents with environmentally benign alternatives has been a major focus of green chemistry initiatives [24]. The substitution of acetonitrile with ethyl acetate in purification processes exemplifies this approach, providing a cost-effective and environmentally friendly alternative that results in highly pure loratadine polymorphic form I [24]. This change addresses both the high cost and limited availability of acetonitrile while meeting ICH guidelines for residual solvent limits.

Catalytic system improvements have focused on developing more environmentally sustainable approaches, including the use of recyclable catalysts and the elimination of hazardous reagents [16]. Novel peptide catalysts for asymmetric synthesis represent a particularly promising development, offering high enantioselectivity while avoiding the use of toxic heavy metals or harsh reaction conditions [16].

Process intensification strategies have been implemented to reduce energy consumption and waste generation [19]. Quality by design approaches have been employed to systematically optimize formulation and process parameters, leading to more efficient use of materials and energy while ensuring consistent product quality [19]. These methodologies enable predictive optimization that reduces the need for extensive experimental trials, thereby minimizing waste and development time.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Log P= 5.20 at pH 7.4

5.20

Appearance

Melting Point

134 - 136 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 86 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 84 of 86 companies with hazard statement code(s):;

H315 (69.05%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (69.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (69.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (11.9%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (11.9%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (14.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (11.9%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H400 (17.86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (19.05%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/

Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. /Antihistamines; Included in US product labeling/

Antihistamines are also use in the treatment of pruritus associated with pityriasis rosea. /Antihistamines; NOT included in US or Canadian product labeling/

For more Therapeutic Uses (Complete) data for LORATADINE (19 total), please visit the HSDB record page.

Pharmacology

Loratadine is a piperidine histamine H1-receptor antagonist with anti-allergic properties and without sedative effects. Loratadine blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, including vasodilatation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscle. Loratadine does not cross the blood-brain barrier and does not cause central nervous system effects.

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AX - Other antihistamines for systemic use

R06AX13 - Loratadine

Mechanism of Action

All of the available H1 receptor antagonists are reversible, competitive inhibitors of the interaction of histamine with H1 receptors. /H1 Receptor Antagonists/

H1 antagonists inhibit most responses of smooth muscle to histamine. /H1 Antagonists Receptors/

Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. /H1 Receptor Antagonists/

H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Receptor Antagonists/

For more Mechanism of Action (Complete) data for LORATADINE (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Over a 10 day period, 40% of loratadine is excreted in the urine, and 42% is eliminated in the faeces.

The volume of distribution of loratadine is 120 L/Kg.

The clearance of loratadine after single oral doses of 20 mg and 40 mg are 12 L/h/kg and 9 L/h/kg respectively. P-glycoprotein is involved in the clearance of many 2nd generation antihistamines, including loratadine, from the central nervous system. 1st generation antihistamines are not cleared by P-glycoprotein, which may help explain why they have a different central nervous system adverse effect profile compared to their 2nd generation counterparts. It appears that an antihistamine with higher affinity for p-glycoprotein will have a lower incidence of CNS adverse effects.

H1 antagonists are eliminated more rapidly by children than by adults and more slowly in those with severe liver disease. /H1 Receptor Antagonists/

The H1 antagonists are well absorbed from the gastrointestinal tract. Following oral administration, peak plasma concentrations are achieved in 2 to 3 hours ... . /H1 Receptor Antagonists/

Approximately 80% of the total dose administered can be found equally distributed between urine and feces in the form of metabolic products after 10 days.

Whole body autoradiographic studies in rats and monkeys, radiolabeled tissue distribution studies in mice and rats, and in vivo radioligand studies in mice have shown that neither loratadine nor its metabolites readily cross the blood-brain barrier. Radioligand binding studies with guinea pig pulmonary and brain H1-receptors indicate that there was preferential binding to peripheral versus central nervous system H1-receptors.

Unlike other currently available antihistamines, second generation antihistamines such as ... loratadine appear to distribute poorly or not appreciably into the CNS at usual dosages.

Metabolism Metabolites

The second generation H1 antagonists astemizole, loratadine,and terfenadine are rapidly absorbed from the gastrointestinal tract and metabolized in the liver to active metabolites by the hepatic microsomal p450 system.

Pharmacokinetic studies following single and multiple oral doses of loratadine in 115 volunteers showed that loratadine is rapidly absorbed and extensively metabolized to an active metabolite (descarboethoxyloratadine).

In vitro studies with human liver microsomes indicate that loratadine is metabolized to descarboethoxyloratadine predominately by p450 CYP3A4 and, to a lesser extent, by p450 CYP2D6.

H1 receptor antagonists are among the many drugs that induce hepatic microsomal enzymes, and they may facilitate their own metabolism. /H1 Receptor Antagonists/

The non-sedating anti-histamine, loratadine ... was admin orally in the diet to mature male rats at dosages of 4, 10 and 25 mg/kg/day for 2 wk. The effects of these treatments on liver microsomal cytochrome P450 were evaluated by immunochemical and biochemical techniques, and were compared with the effects of treating rats with three different inducers of cytochrome P450, namely phenobarbital, 3-methylcholanthrene and dexamethasone. Treatment of rats with loratadine caused a dose dependent incr in the levels of P450 2Bl and 2B2, the major phenobarbital inducible P450 enzymes, as determined by Western immunoblotting. At the highest dosage tested, loratadine was less effective than phenobarbital as an inducer of 2Bl and 2B2, although the induction of these proteins could be detected immunochemically even at the lowest dosage of loratadine tested. Consistent with these observations, treatment of rats with loratadine caused a dose dependent incr in the rate of two reactions that are catalyzed predominantly by 2Bl/2, namely testosterone 16 beta-hydroxylation and 7-pentoxyresorufin O-dealkylation. At the highest dosage tested, loratadine caused a 7.3- and 8.5-fold incr in the rate of testosterone 16 beta-hydroxylation and 7-pentoxyresorufin O-dealkylation, respectively, compared with a and 45-fold incr caused by phenobarbital treatment. Treatment of rats with loratadine caused a 1.4 to 2.0-fold incr in the 2 beta-, 6 beta- and 15 beta-hydroxylation of testosterone, which was associated with a similar incr in the levels of immunoreactive P450 3Al and/or 3A2. As an inducer of P450 3Al/2, loratadine was slightly less effective than phenobarbital, and was considerably less effective than dexamethasone, which caused a 10- to 33-fold increase in testosterone 2 beta-, 6 beta- and 15 beta-hydroxylase activity. At the dosages tested, loratadine did not increase the levels of P450 lAl, the major 3-methylcholanthrene inducible P450 enzyme, as determined by Western immunoblotting. The rate of 7-ethoxyresorufin O-dealkylation, which is catalyzed predominantly by P450 lAl, incr 1.9-fold after loratidine treatment, but this incr was less than that caused by phenobarbital treatment (2.2-fold), and was considerably less than that caused by 3-methylcholanthrene treatment (33-fold). The effects of treating mature male mice with loratadine on liver microsomal cytochrome P450 resembled the effects observed in rats. These results indicate that loratadine is a phenobarbital type inducer of liver microsomal cytochrome P450 in rats and mice.

Loratadine has known human metabolites that include Desloratadine.

Hepatic Half Life: 8.4 hours

Wikipedia

Diltiazem

Drug Warnings

Use is not recommended in newborn or premature infants because this age group has an increased susceptibility to anticholinergic side effects, such as central nervous system (CNS) excitation, and an increased tendency toward convulsions. /Antihistamines/

A paradoxical reaction characterized by hyperexcitability may occur in children taking antihistamines. /Antihistamines/

Dizziness, sedation, confusion, and hypotension may be more likely to occur in geriatric patients taking antihistamines. A paradoxical reaction characterized by hyperexcitability may occur in geriatric patients taking antihistamines. Geriatric patients are especially susceptible to the anticholinergic side effects, such as dryness of mouth and urinary retention (especially in males), of the antihistamines. If these side effects occur and continue or are severe, medication should probably be discontinued. /Antihistamines/

For more Drug Warnings (Complete) data for LORATADINE (9 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-lives found in studies in normal adult subjects (n= 54) were 8.4 hours (range= 3 to 20 hours) for loratadine and 28 hours (range= 8.8 to 92 hours) for the major active metabolites (descarboethoxyloratadine).

Use Classification

Pharmaceuticals

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Interactions

Anticholinergic effects may be potentiated when these medications /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/

Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong the intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/

For more Interactions (Complete) data for LORATADINE (6 total), please visit the HSDB record page.

Dates

Clinical Efficacy of Vitamin D3 Adjuvant Therapy in Allergic Rhinitis: A Randomized Controlled Trial

Xiaoling Liu, Xiaojia Liu, Yu Ren, Hongxin Yang, Xiaolei Sun, Haiyun HuangPMID: 33382385 DOI: 10.22034/iji.2020.84336.1652

Abstract

Vitamin D supplementation has been proven to be effective in the treatment of allergic rhinitis (AR).We conducted the present study to explore the role and efficacy of vitamin D adjuvant therapy for the treatment of inflammation in patients with AR.

Out of 127 patients with potential eligible AR, 60 were randomly assigned into two groups and were finally included in our analysis (n=30 for each intervention). The patients with potential eligible AR were randomly allocated to intervention with desloratadine citrate disodium (DCD, 8.8 mg/day) without and with vitamin D3 nasal drops (1.5х106 IU, once/week) for four weeks. Thirty healthy control subjects were included in our study. We assessed the changes in the serum 25(OH)D, peripheral blood eosinophils, interleukin (IL)-4 levels, and nasal symptoms. Serum 25(OH)D, peripheral blood eosinophils, and IL-4 levels were detected respectively with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a blood detector, and enzyme-linked immunosorbent assay.

Our patients who received vitamin D3 adjuvant therapy had a higher serum 25(OH)D level (47.57 ± 2.83 vs. 31.51 ± 2.95 ng/ml, p=0.000) and lower AR symptoms score (2.07 ± 1.89 vs. 3.37 ± 1.50, p=0.005), serum IL-4 (10.38 ± 3.41 vs. 12.79 ± 5.40 pg/ml, p=0.043), and peripheral blood eosinophils (0.34 ± 0.09 vs. 0.41 ± 0.10 109/l, p=0.003) compared with DCD single treatment. The efficacy rates of DCD with and without vitamin D3 in AR were 97% and 84%, respectively.

Nasal vitamin D3 combined with DCD could improve the clinical symptoms of AR. Vitamin D3 adjunct therapy showed significant effects on inhibiting inflammation in patients with AR. We concluded that vitamin D3 supplementation could be an effective adjuvant therapy in AR patients.

Physicochemical characteristics and

Omar Sarheed, Douha Shouqair, Kvrns Ramesh, Muhammad Amin, Joshua Boateng, Markus DrechslerPMID: 33225838 DOI: 10.4155/tde-2020-0075

Abstract

To prepare loratadine-loaded solid lipid nanoparticles (SLNs) using a modified two-step ultrasound-assisted phase inversion temperature (PIT) process.Loratadine was dissolved in beeswax and Tween 80 was dissolved in water. The two phases were mixed together to prepare a water-in-oil emulsion preconcentrate (w/o) at a PIT of 85°C, followed by gradual water addition at 25°C to trigger nanoparticles formation (o/w). Kinetic stability was investigated. No change in the size was observed within 6 months. Fourier-transform infrared spectroscopy demonstrated stability of the emulsions via molecular structure of water at the interface of the o/w nanoemulsions. SLNs enhanced the

skin permeation of loratadine.

Stable SLNs were successfully prepared by ultrasound-assisted PIT.

[Drug-induced toxidermia in a patient receiving hydroxychloroquine as systemic therapy for primary Gougerot-Sjögren syndrome: a case report]

Ansumana Mohammed Keita, Mouna Zahlane, Laila Benjilali, Lamiaa EssaadouniPMID: 34122710 DOI: 10.11604/pamj.2021.38.283.28478

Abstract

We here report the case of a 41-year-old female patient with maculopapular rash occurring a week after receiving hydroxychloroquine 400 mg for primary Gougerot-Sjögren syndrome with articular involvement. The patient had more than 1-year history of idiopathic minimal glomerular lesion, effectively treated with corticosteroid therapy. Maculopapular rashes resolved after hydroxychloroquine treatment was stopped and the patient was given hydrocortisone and desloratadine. Our case highlights the importance of prescribing low dose hydroxychloroquine in subjects with a history of kidney disease as well as of raising awareness and educating patients about side effects of hydroxychloroquine.A Randomized Study on the Bioequivalence of Desloratadine in Healthy Chinese Subjects and the Association of Different Metabolic Phenotypes With UGT2B10 and CYP2C8 Genotypes

Suping Niu, Yan Li, Wenliang Dong, Lin Xia, Tiantian Shen, Jiaxue Wang, Qian Wang, Tan Zhang, Minjie Zhang, Gang Liu, Danjie Guo, Yi FangPMID: 33109037 DOI: 10.2174/1389200221999201027143903

Abstract

Desloratadine is a drug with a phenotypic polymorphism in metabolism and has been approved for use in many countries to treat allergic diseases. CYP2C8 and UGT2B10 are metabolic enzymes, which may be involved in the metabolism of desloratadine.This study aimed to demonstrate bioequivalence between the test product (desloratadine tablet) and the reference product AERIUS (5mg), both orally administered. And the role of UGT2B10 and CYP2C8 genotypes in healthy Chinese subjects with different Desloratadine metabolic phenotypes was examined.

It was a randomized, open-label, and four-sequence, single-dose crossover study conducted on 56 healthy Chinese subjects. The pharmacokinetics (PK) and safety of the test and reference Desloratadine products were compared. UGT2B10 and CYP2C8 genotypes were determined by the TaqMan assay using genomic DNA. Multiple linear regression was applied to analyze the correlation between genotypes and the metabolic ratio.

The mean serum concentration-time curves of desloratadine and 3-OH-desloratadine were similar between the test product and the reference product. For the PK similarity comparison, the 90% CIs for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ of desloratadine and 3-OH-desloratadine of test and reference product were completely within 80-125%. None of all 56 subjects had serious adverse events. Only 2 subjects were poor-metabolizers in 56 healthy subjects. There was no significant correlation between investigated genotypes of CYP2C8 and UGT2B10 and the metabolic ratio.

The test desloratadine tablet was bioequivalent to the reference product. No direct relationship between CYP2C8 and UGT2B10 genotypes and desloratadine metabolic ratio was identified.

Effects of oral desloratadine citrate disodium combined with physiological seawater nasal irrigation on IgE levels, IL-4, IL-6, IL-13 and IFN-γ expression and treatment of intermittent allergic rhinitis

Yuanyuan Zhang, Wei LiPMID: 33040814 DOI:

Abstract

This experiment was performed to explore the effect of oral desloratadine citrate disodium combined with physiological seawater nasal irrigation in the treatment of intermittent allergic rhinitis and its effect on serum inflammatory factors and peripheral blood Th1 and Th2. For this purpose, 100 patients of intermittent allergic rhinitis admitted to our hospital from January 2018 to January 2020. Randomly divided into a control group (n=50) and an observation group (n=50). The control group was given oral desloratadine citrate disodium. The observation group was given physiological seawater nasal irrigation based on the control group. Both groups were treated for one month. Compare the effect of treatment, symptom and sign scores pre and posttreatment, serum immunoglobulin E (IgE) levels, serum interleukin 4 (IL-4), IL-6, IL-13 and interferon-gamma (IFN-γ) levels, peripheral blood helper T cells 1 (Th1) and Th2 and the recurrence rate of patients after 1 year between two groups. Results showed that after one month of continuous treatment, the total effective rate of the observation group was significantly higher than that of the control group (P <0.05). The symptoms and signs scores and serum IgE levels of the two groups pretreatment (before treatment) were not significantly different (P > 0.05). The symptoms and signs scores and serum IgE levels of the two groups decreased significantly posttreatment (after treatment) (P <0.05), and the observation group was significantly lower than the control group (P <0.05). Pretreatment, the levels of serum inflammatory factors (IL-4, IL-6, IL-13, and IFN-γ) and the ratio of peripheral blood Th1 and Th2 to CD4+T cells were not significantly different (P> 0.05). After one month of continuous treatment, the levels of serum IL-4, IL-6, IL-13, and the ratio of peripheral blood CD4+IL-4+/CD4+ in the observation group and the control group were significantly reduced and the ratio of CD4+IFN-γ+/CD4+ was significantly increased (P <0.05). Compared with the control group, those changes were more obvious in the observation group (P <0.05). The one-year recurrence rate of the observation group was 4% (2/50), which was significantly lower than that of the control group, which was 20% (10/50). There was a statistical difference between the two groups (P <0.05). It was concluded that oral desloratadine citrate disodium combined with physiological seawater nasal irrigation can effectively improve the symptoms and signs of intermittent allergic rhinitis and reduce the recurrence rate. This may be related to balancing T cell responses, promoting systemic Th1 responses and inhibiting Th2 responses, and down-regulating inflammatory response.A novel nasal co-loaded loratadine and sulpiride nanoemulsion with improved downregulation of TNF-α, TGF-β and IL-1 in rabbit models of ovalbumin-induced allergic rhinitis

Soad A Mohamad, Mohamed A Safwat, Mahmoud Elrehany, Sherif A Maher, Ahmed M Badawi, Heba F MansourPMID: 33501873 DOI: 10.1080/10717544.2021.1872741

Abstract

The work aimed to develop a co-loaded loratadine and sulpiride nasal nanoemulsion for allergic rhinitis management.Compatibility studies were conducted adopting differential scanning calorimetry and Fourier transform infrared spectroscopy. Nanoemulsion formulations were prepared using soybean lecithin, olive oil and tween 80. Sodium cholate and glycerol were employed as co-surfactants. Nanoemulsions were assessed for viscosity, pH, droplet size, polydispersity index, zeta potential, electrical conductivity, entrapment,

drug release and corresponding kinetics. Stability of the selected formulation was investigated. The biological effectiveness was evaluated in rabbit models of ovalbumin-induced allergic rhinitis by measuring TNF-α, TGF-β and IL-1.

Compatibility studies revealed absence of drug/drug interactions. Nanoemulsions exhibited > 90% entrapment efficiency. The selected nanoemulsion demonstrated small droplet size (85.2

±

0.2

nm), low PDI (0.35

±

0.0) and appropriate Zeta Potential (-23.3

±

0.2) and stability. It also displayed enhanced in vitro drug release following the Higuashi Diffusion and Baker-Lonsdale models. The mean relative mRNA expression of TNF-α, IL-1 and TGF-β significantly decreased from 9.59

±

1.06, 4.15

±

0.02 and 4.15

±

0.02 to 1.28

±

0.02, 1.93

±

0.06 and 1.56

±

0.02 respectively after treatment with the selected nanoemulsion formulation.

The results reflected a promising potent effect of the combined loratadine and sulpiride nasal nanoemulsion in managing the symptoms of allergic rhinitis.

Testing of the inhibitory effects of loratadine and desloratadine on SARS-CoV-2 spike pseudotyped virus viropexis

Yajing Hou, Shuai Ge, Xiaowei Li, Cheng Wang, Huaizhen He, Langchong HePMID: 33609497 DOI: 10.1016/j.cbi.2021.109420

Abstract

Currently, there is an urgent need to find a treatment for the highly infectious coronavirus disease (COVID-19). However, the development of a new, effective, and safe vaccine or drug often requires years and poses great risks. At this critical stage, there is an advantage in using existing clinically approved drugs to treat COVID-19. In this study, in vitro severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) spike pseudotyped viral infection experiments indicated that histamine Hantagonists loratadine (LOR) and desloratadine (DES) could prevent entry of the pseudotyped virus into ACE2-overexpressing HEK293T cells and showed that DES was more effective. Further binding experiments using cell membrane chromatography and surface plasmon resonance demonstrated that both antagonists could bind to ACE2 and that the binding affinity of DES was much stronger than that of LOR. Molecular docking results elucidated that LOR and DES could bind to ACE2 on the interface of the SARS-CoV-2-binding area. Additionally, DES could form one hydrogen bond with LYS31 but LOR binding relied on non-hydrogen bonds. To our knowledge, this study is the first to demonstrate the inhibitory effect of LOR and DES on SARS-CoV-2 spike pseudotyped virus viropexis by blocking spike protein-ACE2 interaction. This study may provide a new strategy for finding an effective therapeutic option for COVID-19.

Antiallergic drug desloratadine as a selective antagonist of 5HT

Jian Lu, Chuzhao Zhang, Jianlu Lv, Xialin Zhu, Xingwu Jiang, Weiqiang Lu, Yin Lu, Zongxiang Tang, Jiaying Wang, Xu ShenPMID: 33369003 DOI: 10.1111/acel.13286

Abstract

Alzheimer's disease (AD) is a progressively neurodegenerative disease characterized by cognitive deficits and alteration of personality and behavior. As yet, there is no efficient treatment for AD. 5HTreceptor (5HT

R) is a subtype of 5HT

receptor belonging to the serotonin receptor family, and its antagonists have been clinically used as antipsychotics to relieve psychopathy. Here, we discovered that clinically first-line antiallergic drug desloratadine (DLT) functioned as a selective antagonist of 5HT

R and efficiently ameliorated pathology of APP/PS1 mice. The underlying mechanism has been intensively investigated by assay against APP/PS1 mice with selective 5HT

R knockdown in the brain treated by adeno-associated virus (AAV)-ePHP-si-5HT

R. DLT reduced amyloid plaque deposition by promoting microglial Aβ phagocytosis and degradation, and ameliorated innate immune response by polarizing microglia to an anti-inflammatory phenotype. It stimulated autophagy process and repressed neuroinflammation through 5HT

R/cAMP/PKA/CREB/Sirt1 pathway, and activated glucocorticoid receptor (GR) nuclear translocation to upregulate the transcriptions of phagocytic receptors TLR2 and TLR4 in response to microglial phagocytosis stimulation. Together, our work has highly supported that 5HT

R antagonism might be a promising therapeutic strategy for AD and highlighted the potential of DLT in the treatment of this disease.